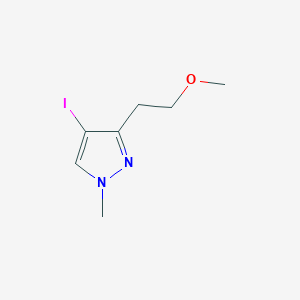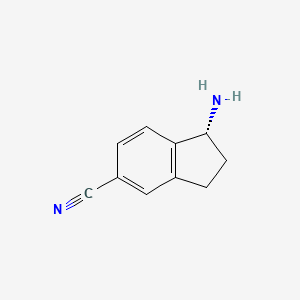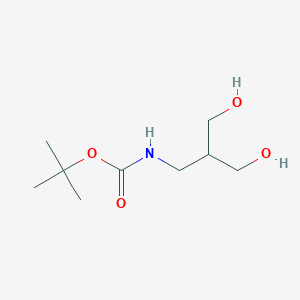
tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate is an organic compound with the molecular formula C9H19NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxy-2-(hydroxymethyl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) can be used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.
Reduction: Reduction of the carbamate group yields the corresponding amine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of prodrugs, where the carbamate group is used to improve the pharmacokinetic properties of active drugs.
Industry: The compound is used in the production of polymers and other materials where controlled release of amines is required.
Mécanisme D'action
The mechanism by which tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage can be cleaved under mild acidic or basic conditions, releasing the free amine. The stability of the carbamate group under physiological conditions makes it an ideal protecting group in drug design and synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the hydroxyl groups.
tert-Butyl 3-hydroxypropionate: Contains a hydroxyl group but differs in the functional group attached to the carbon chain.
tert-Butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate: A more complex structure with additional methyl groups.
Uniqueness
tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate is unique due to the presence of both hydroxyl and carbamate groups, allowing for versatile reactivity in synthetic applications. Its stability and ease of removal make it a preferred choice for protecting amines in complex synthetic routes.
Propriétés
Formule moléculaire |
C9H19NO4 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
tert-butyl N-[3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-4-7(5-11)6-12/h7,11-12H,4-6H2,1-3H3,(H,10,13) |
Clé InChI |
KFDXXACDBVWQMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


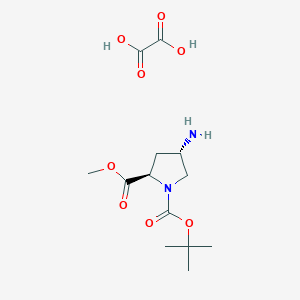
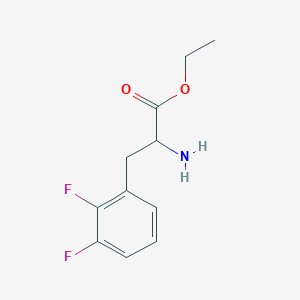
![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)


![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)


![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)



